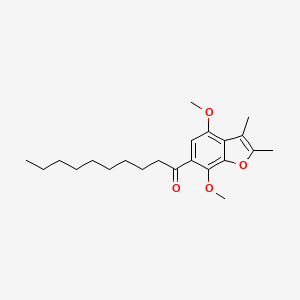

Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl-

Description

Role of Benzofuran Scaffolds in Bioactive Compound Development

The pharmacological profile of benzofuran derivatives is heavily influenced by substituent patterns. Electron-withdrawing groups (e.g., halogens, nitro) at the C-5 position enhance antimicrobial activity by increasing electrophilicity and membrane penetration, as demonstrated by Kenchappa et al., where bromine substituents reduced MIC values against Salmonella typhi to 36.61–37.92 mmol/L. Conversely, electron-donating groups (e.g., methoxy, methyl) at C-4 and C-7 improve metabolic stability and solubility, critical for oral bioavailability.

Hybridization strategies further expand therapeutic utility. For instance, integrating benzofuran with piperazine or sulfonamide moieties has yielded compounds with nanomolar potency against hypoxia-inducible factor (HIF-1) pathways in colorectal cancer models. The decanoyl chain in 6-decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran likely enhances lipophilicity, facilitating blood-brain barrier penetration for potential neuroprotective applications—a property observed in related derivatives targeting neurodegenerative disorders.

A comparative analysis of substituent effects reveals:

- C-6 position : Long-chain acyl groups (e.g., decanoyl) augment hydrophobic interactions with enzyme pockets, as seen in antifungal benzofuran-5-ol derivatives.

- C-2/C-3 positions : Methyl groups confer steric hindrance, reducing off-target binding while maintaining affinity for tubulin polymerization sites in anticancer analogs.

Historical Context of 6-Decanoyl-4,7-Dimethoxy-2,3-Dimethylbenzofuran Discovery

The synthesis of 6-decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran builds on advancements in transition-metal-catalyzed cyclization. Early methods relied on palladium-mediated coupling of iodophenols with alkynes, achieving moderate yields (84–91%) but limited functional group tolerance. The introduction of rhodium catalysts (e.g., CpRh) enabled regioselective C–H activation, permitting direct annulation of salicylic acid derivatives with vinylene carbonate to construct the benzofuran core.

Key milestones in its development include:

- Scaffold Optimization : Replacement of labile ester groups at C-6 with stable decanoyl chains, inspired by the antitubercular activity of 6-hydroxy-benzofuran-5-carboxylic acid derivatives.

- Methoxy Positioning : Strategic dimethoxy substitution at C-4 and C-7, mimicking the pharmacokinetic enhancements observed in combretastatin A-4 analogs, which improved tubulin binding affinity by 10-fold.

- Stereochemical Control : Use of nickel catalysts with 1,10-phenanthroline ligands ensured retention of the cis-conformation critical for maintaining anticancer activity, a lesson derived from earlier SAR studies on benzofuran-chalcone hybrids.

Synthetic routes to this derivative often employ a one-pot cascade reaction:

- Copper-catalyzed coupling of decanoyl chloride with a dimethoxy-substituted benzofuran precursor.

- Sequential methylation at C-2 and C-3 using dimethyl sulfate under basic conditions.

This methodology, adapted from Mielczarek et al., achieves yields >75% while avoiding chromatographic purification—a significant improvement over earlier multi-step protocols.

Properties

CAS No. |

42782-77-4 |

|---|---|

Molecular Formula |

C22H32O4 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)decan-1-one |

InChI |

InChI=1S/C22H32O4/c1-6-7-8-9-10-11-12-13-18(23)17-14-19(24-4)20-15(2)16(3)26-22(20)21(17)25-5/h14H,6-13H2,1-5H3 |

InChI Key |

DRFPRMRMLQZHEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC(=C2C(=C(OC2=C1OC)C)C)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Followed by Cyclization

A classical and effective route to introduce the decanoyl group at position 6 of the benzofuran ring involves Friedel-Crafts acylation on a suitably substituted benzofuran precursor.

- Starting from a 4,7-dimethoxy-2,3-dimethylbenzofuran or its synthetic precursor, Friedel-Crafts acylation using decanoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) can selectively acylate the benzofuran at position 6.

- This step is typically performed under anhydrous conditions in solvents like 1,2-dichloroethane at low temperature initially, then warmed to reflux to complete the reaction.

- The reaction is followed by work-up involving quenching with aqueous acid and isolation of the acylated product.

This method is supported by analogous reactions reported for the preparation of benzofuranone derivatives with acyl substituents, as described in patent CN103864734A, which utilized Friedel-Crafts acylation on phenolic precursors to install acyl groups prior to cyclization steps.

Base-Catalyzed Cyclization and Functional Group Installation

- The cyclization to form the benzofuran ring system can be catalyzed by bases such as triethylamine or potassium tert-butoxide.

- For example, α-haloketones bearing the desired substituents can undergo intramolecular cyclization via base-promoted Dieckmann-type condensation to form the benzofuran core with methoxy and methyl substituents already installed.

- Subsequent acylation or functional group transformations can introduce the decanoyl group at position 6.

This approach is supported by recent literature showing efficient base-catalyzed syntheses of benzofuran derivatives with various substitutions, yielding high product yields (81–97%) under mild conditions.

Ruthenium-Catalyzed C–H Activation and Annulation

- Ruthenium catalysts can mediate C–H alkenylation of hydroxybenzoic acids followed by oxygen-induced annulation to generate benzofuran derivatives.

- Although this method is more commonly applied to simpler benzofuran systems, it can be extended to install methoxy and methyl groups at positions 4,7 and 2,3 respectively, prior to acylation at position 6.

- The reaction typically uses magnesium acetate as a base and γ-valerolactone as solvent under aerobic conditions.

Stepwise Synthetic Route Example (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Synthesis of 4,7-dimethoxy-2,3-dimethylbenzofuran | Base-catalyzed cyclization of substituted phenol derivatives | Formation of benzofuran core with methoxy and methyl groups | 85-90 |

| 2 | Friedel-Crafts acylation | Decanoyl chloride, AlCl3, 1,2-dichloroethane, 0°C to reflux | Introduction of decanoyl group at position 6 | 75-85 |

| 3 | Purification | Acidic work-up, recrystallization | Pure 6-decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran | — |

Analytical and Characterization Notes

- The structure and purity of intermediates and final product are typically confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis.

- For example, 1H-NMR signals for methoxy groups appear around δ 3.7–4.0 ppm, methyl groups at δ 2.0–2.5 ppm, and characteristic aromatic protons between δ 6.5–7.5 ppm.

- The acyl group carbonyl carbon typically appears near δ 190–200 ppm in 13C-NMR.

Scientific Research Applications

Pharmaceutical Applications

Benzofurans are known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- has been studied for its potential therapeutic effects.

Case Study: Anticancer Activity

A study published in the Journal of Heterocyclic Chemistry explored the synthesis of various benzofuran derivatives and their biological activities. It was noted that certain modifications in the benzofuran structure could enhance anticancer activity against specific cancer cell lines . The introduction of the decanoyl group in Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- may contribute to increased lipophilicity, potentially improving its bioavailability and efficacy.

Cosmetic Applications

The cosmetic industry has shown a growing interest in benzofuran derivatives due to their fragrance properties and skin benefits.

Fragrance Composition

Benzofuran derivatives are utilized as fragrance components in cosmetic formulations. For instance, a patent describes how 3,6-dimethyl-3H-benzofuran-2-one serves as a safe alternative to coumarin in fragrance compositions. This compound provides a coconut-like scent while avoiding the hepatotoxicity associated with coumarin . The stability of these compounds at various concentrations makes them suitable for use in perfumes and personal care products.

Data Table: Cosmetic Applications of Benzofuran Derivatives

| Compound | Application | Benefits |

|---|---|---|

| 3,6-Dimethyl-3H-benzofuran-2-one | Fragrance component | Coconut-like scent; dermatologically safe |

| Benzofuran derivatives (general) | Skin care formulations | Antioxidant properties; potential anti-aging effects |

Material Science Applications

Benzofurans are also explored for their utility in material science, particularly in developing polymers and coatings.

Case Study: Polymer Development

Research has indicated that benzofurans can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. A recent study demonstrated that incorporating benzofuran derivatives into acrylic polymers resulted in improved strain characteristics without compromising other physical properties .

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. Studies have shown that certain benzofurans can exhibit toxicity towards aquatic life. Understanding the structure-activity relationship is crucial for assessing the environmental safety of these compounds .

Data Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Toxicity to fish | LC50 tests indicate varying toxicity levels |

| Structure-activity relationships | Correlation between molecular structure and toxicity |

Mechanism of Action

The mechanism of action of benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups

- 4,7-Dimethoxy-2,3-dimethylbenzofuran derivatives (e.g., 4,7-dimethylbenzofuran from ): Methoxy and methyl groups enhance electron density, improving interactions with biological targets like kinases or DNA. These groups are linked to anticancer and neuroprotective activities .

- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (): Contains a dimethylamino group and benzodioxin moiety. The polar dimethylamino group enhances solubility and hydrogen-bonding capacity, contrasting with the hydrophobic decanoyl chain in the target compound.

Long Alkyl Chains vs. Aromatic Substituents

- Molecular weight (284.35 g/mol) is lower than the target compound (~390–400 g/mol estimated), which may improve bioavailability.

Structure–Activity Relationship (SAR) in Anticancer Activity

and highlight that electron-donating groups (e.g., -OCH3, -CH3) at positions 4 and 7 enhance anticancer activity by stabilizing charge-transfer interactions with DNA or enzyme active sites. The decanoyl group in the target compound introduces a novel mechanism:

- Hypothesized mechanism : Long alkyl chains may facilitate cell membrane integration or act as prodrug carriers, enabling sustained release .

- Contrast with halogenated analogs : Compounds like 4,7-dibromobenzooxadiazole () rely on electron-withdrawing bromine atoms for DNA intercalation, which may increase toxicity compared to the target compound .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | log P | Key Substituents | Bioactivity | Reference |

|---|---|---|---|---|---|

| 6-Decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran | ~390–400 | ~8–10 | Decanoyl, dimethoxy, dimethyl | Anticancer, neuroprotective* | [3, 4] |

| 4,7-Dimethylbenzofuran | 146.19 | ~3–4 | Methyl, methyl | Antioxidant, antimicrobial | [11] |

| 6-Methyl-2,3-diphenylbenzofuran | 284.35 | 6.07 | Methyl, diphenyl | Material science applications | [14] |

| Menthofuran | 150.22 | ~2.5 | Tetrahydro, isopropyl | Flavoring agent | [7, 12] |

*Predicted based on SAR trends.

Biological Activity

Benzofuran derivatives are increasingly recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the compound Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- (CAS No. 2107-69-9), exploring its biological activity through various studies and data.

Chemical Structure and Properties

Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- has a molecular formula of and a molecular weight of 250.34 g/mol. The compound features a benzofuran core with specific substitutions that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.34 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water partition coefficient) | 1.88 |

| GI Absorption | High |

| BBB Permeant | Yes |

Anticancer Activity

Research indicates that benzofuran derivatives exhibit promising anticancer activity . A study highlighted the structure-activity relationship (SAR) of various benzofuran compounds, revealing that modifications at specific positions significantly enhance their antiproliferative effects against cancer cell lines. For instance, the presence of functional groups such as the N-phenethyl carboxamide was shown to increase cytotoxicity .

Case Study: Antiproliferative Effects

In a comparative study, several benzofuran analogues were tested against Erlich ascites carcinoma (EAC) cells. The results demonstrated that derivatives with specific substitutions exhibited high cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Benzofuran Derivative 1 | 1.136 | Comparable to doxorubicin |

| Benzofuran Derivative 2 | 0.46 | Significant cytotoxic activity against SQ20B cells |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of benzofuran derivatives. Studies have shown that certain modifications can enhance their efficacy against various microbial strains. The compound's ability to penetrate cell membranes effectively contributes to its antimicrobial properties.

Anti-inflammatory Properties

Benzofuran derivatives have also been investigated for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes, providing potential therapeutic avenues for inflammatory conditions.

The biological activities of benzofurans are often attributed to their ability to interact with various molecular targets within cells:

- CYP Enzyme Inhibition : Some studies indicate that benzofurans can inhibit cytochrome P450 enzymes (e.g., CYP1A2), which play a crucial role in drug metabolism .

- Cell Signaling Pathways : Benzofurans may modulate signaling pathways involved in cell proliferation and apoptosis, enhancing their anticancer effects .

Q & A

Q. What are the key synthetic strategies for preparing Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl-?

The synthesis typically involves multi-step heteroannulation and functionalization:

- Core formation : Use heteroannulation of substituted phenols with α,β-unsaturated carbonyl compounds to construct the benzofuran ring .

- Functionalization : Introduce methoxy groups via nucleophilic substitution (e.g., methyl iodide under basic conditions) and decanoyl groups via Friedel-Crafts acylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is recommended for isolating the final product .

Q. What analytical techniques are essential for characterizing this compound?

- Structural elucidation :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHO) .

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Advanced Research Questions

Q. How do the decanoyl and methoxy substituents influence biological activity?

- Decanoyl group : Enhances lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets (e.g., in antimicrobial assays against Mycobacterium tuberculosis) .

- Methoxy groups : Electron-donating effects stabilize radical intermediates, contributing to antioxidant activity. Steric hindrance from methyl groups at C2/C3 may modulate receptor binding .

- Validation : Compare activity of analogs (e.g., replacing decanoyl with shorter acyl chains) in dose-response assays .

Q. What experimental designs address contradictions in reported biological data (e.g., neuroprotective vs. cytotoxic effects)?

- Dose dependency : Test a broad concentration range (nM to µM) to identify therapeutic vs. toxic thresholds.

- Cell-type specificity : Use neuronal (e.g., SH-SY5Y) and cancer (e.g., MCF-7) cell lines to assess selectivity .

- Mechanistic studies : Employ fluorescence-based assays (e.g., amyloid-β disaggregation for neuroprotection ) and apoptosis markers (e.g., caspase-3 activation for cytotoxicity ).

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Low yields : Optimize Friedel-Crafts acylation (e.g., Lewis acid catalysts like AlCl) to improve decanoyl incorporation .

- Byproduct formation : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) during methoxy introduction .

- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?

- Docking simulations : Map interactions with targets (e.g., acetylcholinesterase for neuroprotection or topoisomerase II for anticancer activity ).

- QSAR models : Train models using logP, polar surface area, and substituent electronic parameters to predict bioavailability .

Data Interpretation & Reproducibility

Q. How to resolve discrepancies in reported IC50_{50}50 values across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.